1-Cyclopentene-1-methanol, 2-methyl-

Catalog No.
S3354850
CAS No.
81328-62-3
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentene-1-methanol, 2-methyl-

CAS Number

81328-62-3

Product Name

1-Cyclopentene-1-methanol, 2-methyl-

IUPAC Name

(2-methylcyclopenten-1-yl)methanol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h8H,2-5H2,1H3

InChI Key

PQZJWHWAQRLZFE-UHFFFAOYSA-N

SMILES

CC1=C(CCC1)CO

Canonical SMILES

CC1=C(CCC1)CO

1-Cyclopentene-1-methanol, 2-methyl- is an organic compound characterized by the molecular formula C7H12OC_7H_{12}O. This compound is a derivative of cyclopentene, featuring a hydroxyl group (-OH) attached to the first carbon of the cyclopentene ring and a methyl group (-CH₃) at the second carbon. Its structure allows it to participate in a variety of

  • Organic synthesis: The molecule contains a cyclopentene ring and a hydroxyl group, which are functional groups commonly used in organic synthesis as building blocks for more complex molecules. Research may explore using 2-Methyl-1-cyclopenten-1-yl)methanol as a starting material for the synthesis of other organic compounds.
  • Material science: The cyclopentene ring can participate in polymerization reactions, potentially leading to new polymers with interesting properties. Research could investigate this molecule's suitability for creating novel materials.

Finding more information:

Scientific databases such as PubChem and SciFinder can be helpful resources for finding more information about the scientific research applications of 1-Cyclopentene-1-methanol, 2-methyl-. These databases are typically accessed through academic institutions or paid subscriptions.

  • PubChem: PubChem 1-Cyclopentene-1-methanol, 2-methyl-: ''
  • SciFinder: SciFinder: (subscription required)
Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield the corresponding alkane using reducing agents such as lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, resulting in the formation of alkyl chlorides.

The synthesis of 1-Cyclopentene-1-methanol, 2-methyl- can be achieved through several methods, with one common approach being hydroboration-oxidation:

  • Hydroboration: The precursor compound, 2-methyl-1-cyclopentene, is reacted with borane (BH₃) in tetrahydrofuran (THF) to form an organoborane intermediate.
  • Oxidation: This intermediate is subsequently oxidized using hydrogen peroxide (H₂O₂) in the presence of sodium hydroxide (NaOH), yielding 1-Cyclopentene-1-methanol, 2-methyl-. Industrial methods typically scale this process for higher yields and purity through optimized reaction conditions.

1-Cyclopentene-1-methanol, 2-methyl- finds diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biology: The compound is explored for its potential biological activities and interactions.
  • Medicine: Ongoing research aims to identify therapeutic uses, particularly in drug formulation.
  • Industry: It is utilized in producing specialty chemicals and as a solvent in specific industrial processes.

Interaction studies involving 1-Cyclopentene-1-methanol, 2-methyl- focus on its reactivity patterns due to the presence of both a hydroxyl group and a double bond. These interactions can lead to hydrogen bonding and nucleophilic substitution reactions. Additionally, the double bond allows for various addition reactions, which are essential for its reactivity in organic synthesis.

Several compounds share structural similarities with 1-Cyclopentene-1-methanol, 2-methyl-, each possessing unique characteristics:

CompoundStructure CharacteristicsUnique Features
CyclopentanolLacks the double bond; contains only a hydroxyl groupSaturated structure without unsaturation
2-MethylcyclopentanolSimilar structure but lacks the double bondSaturated alcohol variant
CyclopenteneContains only the double bond; no hydroxyl groupUnsaturated compound; reactive due to double bond

The uniqueness of 1-Cyclopentene-1-methanol, 2-methyl- lies in its combination of both a hydroxyl group and a double bond within the cyclopentene framework. This dual functionality enables it to participate in a wider range of

XLogP3

0.5

Other CAS

81328-62-3

Wikipedia

1-Cyclopentene-1-methanol, 2-methyl-

Dates

Modify: 2024-04-14

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